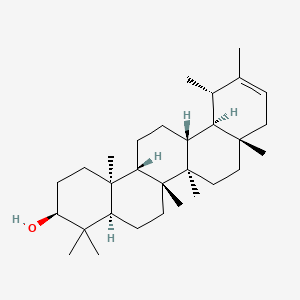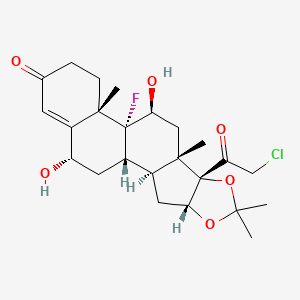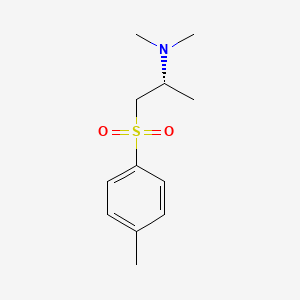
Sucrose-13C6-glu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose-13C6-glu: is a stable isotope-labeled compound where six carbon atoms in the glucose moiety of sucrose are replaced with carbon-13 isotopes. This labeling allows for precise tracking and analysis in various scientific studies. The molecular formula of this compound is 13C12H22O11 , and it has a molecular weight of 354.2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose-13C6-glu involves the incorporation of carbon-13 isotopes into the glucose part of sucrose. This can be achieved through enzymatic or chemical methods that specifically target the glucose moiety. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities that can handle stable isotope labeling. The process involves the use of carbon-13 enriched glucose as a starting material, which is then enzymatically or chemically linked to fructose to form the labeled sucrose. The production is carried out under stringent quality control to ensure the purity and accuracy of the labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions
Sucrose-13C6-glu undergoes various chemical reactions similar to unlabeled sucrose. These include:
Oxidation: Sucrose can be oxidized to form different products, such as glucose and fructose derivatives.
Reduction: Reduction reactions can convert sucrose into sugar alcohols like sorbitol and mannitol.
Substitution: Substitution reactions can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include glucose, fructose, sugar alcohols, and various substituted derivatives. These products are used in further research and industrial applications .
Applications De Recherche Scientifique
Sucrose-13C6-glu has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbon flow and utilization in biochemical pathways.
Biology: Helps in studying plant metabolism and carbon allocation in different tissues.
Medicine: Used in metabolic flux analysis to study disease mechanisms and drug metabolism.
Industry: Employed in the production of labeled compounds for quality control and research purposes
Mécanisme D'action
The mechanism of action of Sucrose-13C6-glu involves its incorporation into metabolic pathways where it acts as a carbon source. The labeled carbon atoms allow researchers to track the movement and transformation of carbon within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sucrose-13C6-fru: Similar to Sucrose-13C6-glu but with carbon-13 isotopes in the fructose moiety.
Glucose-13C6: A labeled glucose compound used for similar metabolic studies.
Fructose-13C6: A labeled fructose compound used in metabolic research
Uniqueness
This compound is unique due to its specific labeling in the glucose moiety, making it particularly useful for studies focused on glucose metabolism and its role in various biological processes.
Propriétés
Formule moléculaire |
C12H22O11 |
|---|---|
Poids moléculaire |
348.25 g/mol |
Nom IUPAC |
2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4?,5-,6?,7-,8?,9?,10+,11?,12+/m1/s1/i1+1,4+1,6+1,8+1,9+1,11+1 |
Clé InChI |
CZMRCDWAGMRECN-IQZPVDPYSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[13CH]2[13CH]([13CH]([13CH]([13CH](O2)[13CH2]O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


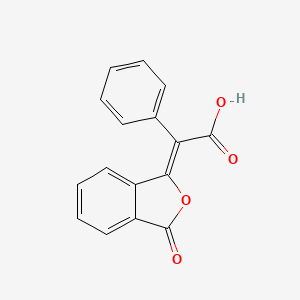
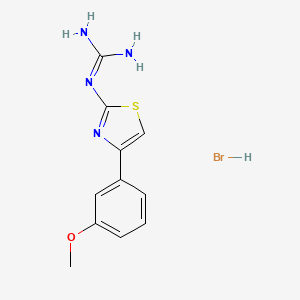
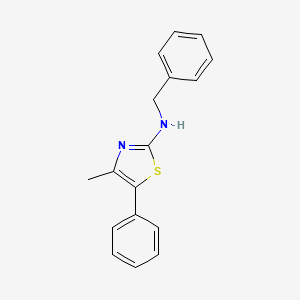
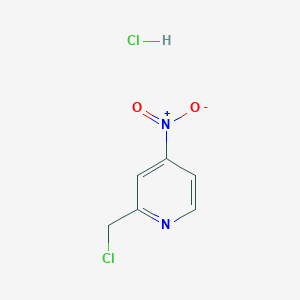
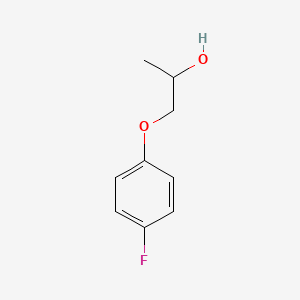
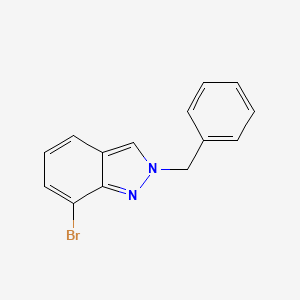
![Tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13847220.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13847222.png)
